molecular formula C28H29N3O2 B2510855 4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one CAS No. 890638-23-0

4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one

Cat. No. B2510855
CAS RN: 890638-23-0
M. Wt: 439.559
InChI Key: CSHYXBQEGHMQPF-UHFFFAOYSA-N
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Description

The compound "4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one" is a complex organic molecule that appears to be related to the family of benzo[d]imidazole derivatives. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and dye manufacturing. The provided papers do not directly discuss this compound but offer insights into similar structures and their syntheses, properties, and applications.

Synthesis Analysis

The synthesis of benzo[d]imidazole derivatives can be achieved through various methods. For instance, the reaction of 2-aminobenzimidazole with ethyl cyanoacetate can lead to the efficient synthesis of related compounds, as demonstrated in the preparation of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one with excellent yield . Another approach involves the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with different ethyl 2,4-dioxo-4-arylbutanoate derivatives in the presence of piperidine, yielding novel benzo[4,5]imidazo[1,2-a]pyridine derivatives within 25–45 minutes in good to excellent yields . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzo[d]imidazole derivatives is often characterized using spectroscopic techniques such as FT-IR, NMR, and UV-vis spectroscopy, as well as single-crystal X-ray diffraction for solid-state structures . Quantum chemical calculations, including density functional theory (DFT) and time-dependent DFT (TD-DFT), can also be employed to predict and understand the molecular and spectroscopic features of these compounds . These techniques would be essential in analyzing the molecular structure of "4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one."

Chemical Reactions Analysis

The chemical reactivity of benzo[d]imidazole derivatives can be influenced by the substituents on the aromatic rings. For example, the introduction of electron-withdrawing or electron-donating groups can affect the absorption properties of phenylazopyrimidone dyes . The compound , with its specific substituents, would likely exhibit unique reactivity patterns that could be explored through experimental studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]imidazole derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. The effect of varying pH and solvent on the absorption ability of related compounds has been examined, indicating the importance of these factors in the properties of the compounds . The specific properties of "4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one" would need to be determined through experimental studies, taking into account the influence of its unique structural features.

Scientific Research Applications

Polarographic Study and Electrochemical Properties

Research into the polarographic behavior of alkyl imidazolyl sulfoxides and sulfides, which share structural motifs with the compound of interest, has been conducted. These studies demonstrate how variations in electron density at the sulfur atom can predict the reducibility of such compounds, providing insights into their electrochemical properties and potential applications in analytical chemistry or as electroactive materials in various technologies (Johansson & Wendsjö, 1983).

Catalysis and CO2 Carboxylation

Derivatives of imidazolylidenes have been developed as bifunctional N-heterocyclic carbene ligands for copper-catalyzed reactions, such as the direct C–H carboxylation of benzoxazole with CO2. These findings could hint at the utility of similar compounds in catalytic applications, particularly in utilizing CO2 for synthetic organic transformations, contributing to green chemistry initiatives (Park et al., 2017).

Synthesis of Novel Derivatives

A study on the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives outlines a method that could potentially be adapted for the synthesis of complex molecules like the one , highlighting the versatility of imidazolyl and pyridine cores in heterocyclic chemistry. The research emphasizes efficient syntheses yielding good to excellent yields, which is crucial for the development of pharmaceuticals and other functional materials (Goli-Garmroodi et al., 2015).

Antimycobacterial Activity

The design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives bearing a variety of linkers based on IMB-1402 structure from previous research have shown considerable activity against drug-sensitive and resistant MTB strains. This suggests potential applications of similarly structured compounds in developing new antimycobacterial agents (Lv et al., 2017).

properties

IUPAC Name

4-[1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O2/c1-19-11-13-23(14-12-19)31-18-22(17-26(31)32)28-29-24-9-4-5-10-25(24)30(28)15-16-33-27-20(2)7-6-8-21(27)3/h4-14,22H,15-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHYXBQEGHMQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=C(C=CC=C5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one

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